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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B15557021

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluorescently labeled oligonucleotides are indispensable tools in molecular
biology, diagnostics, and therapeutic development.[1][2][3] Applications range from DNA
sequencing and PCR to fluorescence in situ hybridization (FISH) and microarray analysis.[1][2]
[4] Cyanine 2 (Cy2) is a bright, green-emitting fluorescent dye that can be covalently attached
to oligonucleotides.[5] This document provides a detailed protocol for labeling amine-modified
oligonucleotides with Cy2 succinimidyl ester (Cy2-SE). The succinimidyl ester moiety readily
reacts with primary amines to form a stable amide bond, offering an efficient post-synthesis
labeling strategy.[6][7][8][9]

Principle of the Reaction The labeling strategy is based on the chemical reaction between the
N-hydroxysuccinimidyl (NHS) ester of Cy2 and a primary aliphatic amine group on a modified
oligonucleotide.[5][10] The oligonucleotide must first be synthesized to contain an amino-linker
at the 5', 3', or an internal position.[5] The primary amine acts as a nucleophile, attacking the
carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a
stable, covalent amide linkage.[9] This post-synthetic conjugation method is highly efficient and
specific for primary amines.[6][10]

Experimental Workflow and Methodologies

The overall process involves three main stages: preparation of the amine-modified
oligonucleotide, conjugation with Cy2-SE, and purification of the final labeled product.
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Figure 1: General workflow for labeling an amine-modified oligonucleotide with Cy2-SE.

Detailed Protocols
Materials and Reagents

» Amine-modified oligonucleotide (desalted or purified)
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e Cy2 Succinimidyl Ester (Cy2-SE)
e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

o Labeling Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Tetraborate, pH adjusted to 8.5-
9.0.[6][11] (Buffer should be freshly prepared and free of any primary amines, such as Tris).
[12]

¢ Nuclease-free water

 Purification: RP-HPLC system, C18 column, Acetonitrile, Triethylammonium Acetate (TEAA)
buffer, or materials for ethanol precipitation (3 M NaCl, 100% Ethanol, 70% Ethanol).[12]

Protocol for Labeling Reaction (100 nmol scale)

This protocol is optimized for labeling approximately 100 nmol of an amine-modified
oligonucleotide.[6] It can be scaled up or down, but the relative concentrations of the
components should be maintained.

» Oligonucleotide Preparation:

o Dissolve ~100 nmol of the amine-modified oligonucleotide in 225 pL of nuclease-free
water.[6]

o Add 75 pL of 1 M Sodium Bicarbonate buffer to the oligonucleotide solution.[6]
o Add 150 pL of acetonitrile. The final volume is 450 uL.[6]
e Cy2-SE Dye Preparation:

o Immediately before use, dissolve 1 mg of Cy2-SE in 30 pL of anhydrous DMSO or DMF.[6]
It is critical to prepare this solution fresh for each reaction as NHS esters are not stable in
solution.[6]

o Conjugation:

o While vortexing or continuously stirring the oligonucleotide solution, slowly add the 30 pL
of the Cy2-SE solution.[6]
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o

Incubate the reaction for 3 hours at room temperature with continuous stirring, protected
from light.[6] For many reactions, incubation for 1-3 hours is sufficient.[12]

Purification of Labeled Oligonucleotide

Purification is essential to remove unreacted free dye, which can interfere with downstream

applications. Reverse-phase HPLC (RP-HPLC) is the recommended method for achieving high
purity.[13][14]

o RP-HPLC Puirification:

The hydrophobic Cy2 dye allows for excellent separation of the labeled oligonucleotide
from the unlabeled, amine-modified starting material.[14]

Load the reaction mixture onto a C18 reverse-phase column.

Elute using a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M TEAA). A typical linear
gradient might be 0-75% acetonitrile.[12]

Monitor the elution at 260 nm (for the oligonucleotide) and 492 nm (for Cy2 dye). The
labeled oligonucleotide will absorb at both wavelengths.

Collect the fractions corresponding to the dual-absorbing peak.

« Ethanol Precipitation (Alternative/Additional Step):

[¢]

This method can be used to remove a significant portion of the unconjugated dye but is
less effective than HPLC.[12]

Add 1/10th volume of 3 M NaCl and 2.5-3 volumes of cold 100% ethanol to the reaction
mixture.

Incubate at -20°C for at least 30 minutes.[12]

Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.
[12]

Carefully discard the supernatant, which contains the majority of the free dye.
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o Wash the pellet twice with cold 70% ethanol.

o Briefly dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free
water).

Quality Control and Quantification

After purification, determine the concentration and labeling efficiency.

e UV-Vis Spectroscopy:

[¢]

Measure the absorbance of the purified solution at 260 nm (A260) for the oligonucleotide
and 492 nm (A492) for the Cy2 dye.[5]

[¢]

Concentration (Oligo): Conc (UM) = (A260 - (A492 x CF)) / €_oligo x Dilution Factor.

» CF is the correction factor for the dye's absorbance at 260 nm (typically ~0.05 for Cy
dyes).

» ¢ oligo is the molar extinction coefficient of the oligonucleotide at 260 nm.

[e]

Concentration (Dye): Conc (UM) = A492 / £_dye x Dilution Factor.

» ¢ dye for Cy2 is approximately 30,000 L-mol~t-.cm~1,

[¢]

Labeling Efficiency: (Dye Concentration / Oligo Concentration) x 100%.

Quantitative Data Summary

The final yield of a post-synthesis conjugation reaction depends on the initial synthesis scale
and the efficiency of the conjugation and purification steps.
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Oligo Synthesis Scale Typical Final Yield (nmol)

50 nmol 2 nmol[5]
200 nmol 5 nmol[5]

1 pmol 16 nmol[5]
2 pmol 30 nmol[5]
10 pumol 150 nmol[5]
Table 1: Expected yields for post-synthesis NHS

ester conjugation. Yields may be lower for

oligonucleotides longer than 50 bases.[5]

Parameter Cy2 Dye
Excitation Maximum (Absorbance) ~492 nm[5]
Emission Maximum ~510 nmI[5]

Molar Extinction Coefficient (g)

~30,000 cm~—tM~1

Reactive Group

N-Hydroxysuccinimidyl (NHS) Ester[5]

Reacts With

Primary Amines (R-NH2)[6]

Table 2: Spectroscopic and reactive properties
of Cy2-SE.

Application Example: Fluorescence in situ
Hybridization (FISH)

Cy2-labeled oligonucleotides are commonly used as probes in FISH experiments to detect and
localize specific DNA or RNA sequences within cells or tissues.

Figure 2: Logical diagram of a FISH experiment using a Cy2-labeled probe.

In this application, the Cy2-labeled oligonucleotide probe is introduced to a fixed sample. It
hybridizes specifically to its complementary sequence. After washing away unbound probes,
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the sample is visualized using a fluorescence microscope equipped with filters appropriate for
Cy2 (excitation ~490 nm, emission ~510 nm), revealing the location of the target sequence as
a bright green signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Labeling of Oligonucleotides with Cy2
Succinimidyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15557021#labeling-oligonucleotides-with-cy2-se]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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